molecular formula C14H10ClFO3 B2993102 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid CAS No. 938357-14-3

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid

Cat. No. B2993102
CAS RN: 938357-14-3
M. Wt: 280.68
InChI Key: CRMIZRYPUJTRSG-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10ClFO3 and a molecular weight of 280.68 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid consists of a benzene ring substituted with a chloro group and a benzyloxy group, which is further substituted with a fluoro group . The benzyloxy group is attached to the carboxylic acid group on the benzene ring .


Physical And Chemical Properties Analysis

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid has a molecular weight of 280.68 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the available resources.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of benzimidazole derivatives, including those structurally related to 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid, as potent antimicrobial agents. A study by Fang et al. (2016) synthesized a series of 5-fluorouracil benzimidazoles, revealing their good to strong antibacterial and antifungal activities against various strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. These compounds, particularly a 3-fluorobenzyl benzimidazole derivative, showed remarkable activities, attributed to their ability to intercalate into DNA and possibly block DNA replication (Fang et al., 2016).

Catalysts for Synthesis

The versatility of halogen-substituted benzoic acids as catalysts or building blocks in the synthesis of various heterocyclic compounds is well-documented. For instance, Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid, in solid-phase synthesis to create diverse heterocyclic scaffolds. These scaffolds are crucial for drug discovery, highlighting the importance of such compounds in medicinal chemistry (Křupková et al., 2013).

Biomass Transformation Catalysts

The application of specific benzoic acid derivatives in biomass transformation processes has been explored, offering a sustainable method for producing valuable chemicals. Arias et al. (2016) discussed a catalytic process using zeolites to produce alkyl 5-benzyl-2-furoates from biomass-derived intermediates. This process represents a green chemistry approach to generating intermediates for fine chemicals, underscoring the role of such benzoic acid derivatives in environmental sustainability (Arias et al., 2016).

Structural and Electronic Studies

Benzoic acid derivatives, including 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid, are subjects of structural and electronic studies to understand their chemical properties better. Pramanik et al. (2019) conducted a crystallographic study on various benzoic acid derivatives, examining their intermolecular interactions, molecular electrostatic potential, and electronic structure. These studies provide insights into the compounds' reactivity and potential applications in material science (Pramanik et al., 2019).

Future Directions

The future directions for the use of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid are not specified in the available resources. Given its use in proteomics research, it may continue to be used in the study of proteins and their functions .

properties

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMIZRYPUJTRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid

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